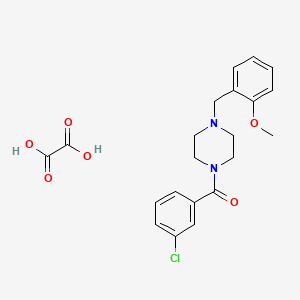
1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for treating cancer and autoimmune diseases.
Mécanisme D'action
1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the development and progression of cancer and autoimmune diseases. By inhibiting BTK, 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate can prevent the activation of signaling pathways that promote cell growth and survival, leading to the death of cancer cells and a reduction in inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to have a high level of selectivity for BTK, with minimal off-target effects on other proteins. This selectivity allows for a more targeted approach to treating cancer and autoimmune diseases, reducing the risk of side effects associated with non-selective inhibitors. 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments include its high selectivity for BTK, good pharmacokinetic properties, and ability to enhance the efficacy of other cancer treatments. However, 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate also has some limitations, such as its relatively low solubility in water and potential for off-target effects at high doses.
Orientations Futures
For research on 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate include optimizing the synthesis method to improve yield and purity, conducting further preclinical studies to assess its efficacy and safety in treating cancer and autoimmune diseases, and exploring its potential as a therapeutic agent for other diseases. Additionally, research on the mechanism of action of 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate could lead to the development of more selective and effective BTK inhibitors.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate has been extensively studied for its potential as a therapeutic agent for cancer and autoimmune diseases. In preclinical studies, 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 1-(3-chlorobenzoyl)-4-(2-methoxybenzyl)piperazine oxalate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.C2H2O4/c1-24-18-8-3-2-5-16(18)14-21-9-11-22(12-10-21)19(23)15-6-4-7-17(20)13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGBLZTSDQTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



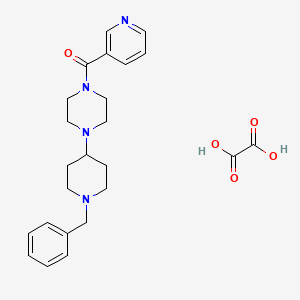
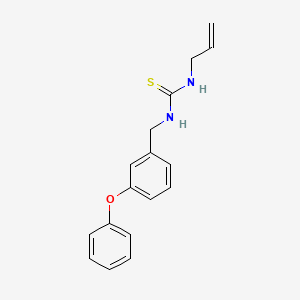
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014769.png)
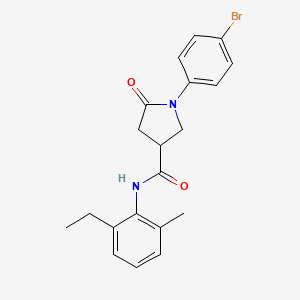
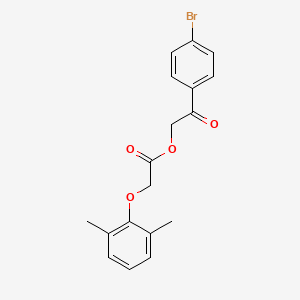
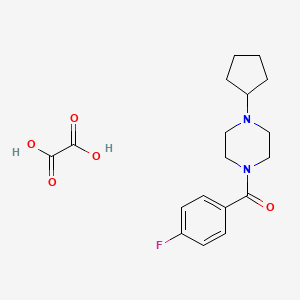
![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)
![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)
![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![1-({1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methyl)-2-pyrrolidinone bis(trifluoroacetate) (salt)](/img/structure/B4014834.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)